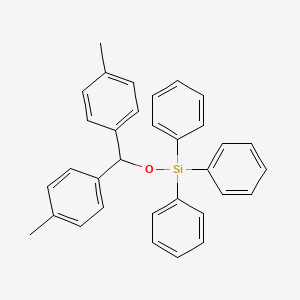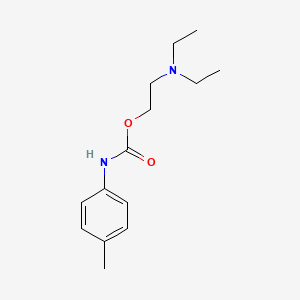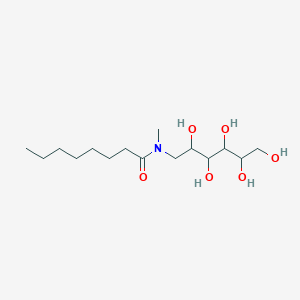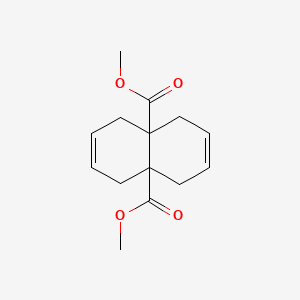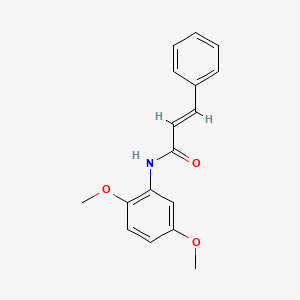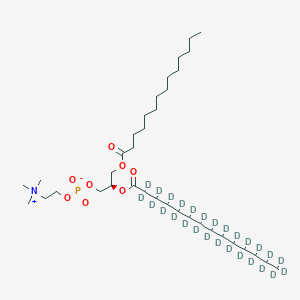
1-Myristoyl-2-myristoyl-sn-glycero-3-phosphocholine-d27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14:0-14:0-d27 PC, also known as 1-myristoyl-2-myristoyl-d27-sn-glycero-3-phosphocholine, is a deuterated phospholipid compound. It is a synthetic analog of naturally occurring phosphatidylcholine, where the hydrogen atoms in the fatty acid chains are replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, such as increased stability and distinct spectroscopic signatures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14:0-14:0-d27 PC involves the esterification of deuterated myristic acid with glycerophosphocholine. The process typically includes the following steps:
Preparation of Deuterated Myristic Acid: Deuterated myristic acid is synthesized by hydrogenation of myristic acid in the presence of deuterium gas.
Esterification: The deuterated myristic acid is then esterified with glycerophosphocholine under controlled conditions, often using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) to ensure high purity (>99%).
Industrial Production Methods
Industrial production of 14:0-14:0-d27 PC follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterated Myristic Acid: Utilizing large-scale hydrogenation reactors.
Automated Esterification: Employing automated systems to control reaction conditions and ensure consistency.
High-Throughput Purification: Using advanced chromatographic techniques to achieve high purity and yield.
化学反应分析
Types of Reactions
14:0-14:0-d27 PC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Hydrolysis: It can be hydrolyzed by phospholipases to yield deuterated myristic acid and glycerophosphocholine.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis using phospholipase A2.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Oxidation: Deuterated myristic acid peroxides.
Hydrolysis: Deuterated myristic acid and glycerophosphocholine.
Substitution: Non-deuterated phosphatidylcholine.
科学研究应用
14:0-14:0-d27 PC is widely used in various scientific research fields:
Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.
Biology: Employed in membrane biophysics to study lipid bilayer dynamics and interactions.
Medicine: Utilized in drug delivery research to develop liposomal formulations.
Industry: Applied in the development of stable isotopic standards for mass spectrometry.
作用机制
The mechanism of action of 14:0-14:0-d27 PC involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity and permeability. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to track the compound’s behavior in biological systems. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.
相似化合物的比较
Similar Compounds
160-160-d31 PC: A deuterated phospholipid with longer fatty acid chains.
180-180-d35 PC: Another deuterated phospholipid with even longer chains.
140 Lyso PC: A deuterated lysophosphatidylcholine with a single fatty acid chain.
Uniqueness
14:0-14:0-d27 PC is unique due to its specific chain length and deuteration pattern, which provide distinct physical and chemical properties. Compared to similar compounds, it offers a balance between stability and ease of synthesis, making it a valuable tool in various research applications.
属性
分子式 |
C36H72NO8P |
|---|---|
分子量 |
705.1 g/mol |
IUPAC 名称 |
[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2 |
InChI 键 |
CITHEXJVPOWHKC-QPUVRMJWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


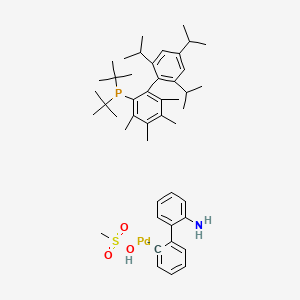
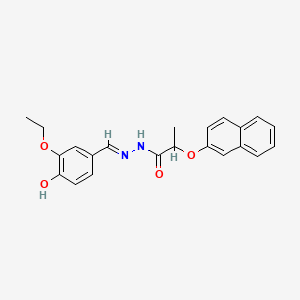
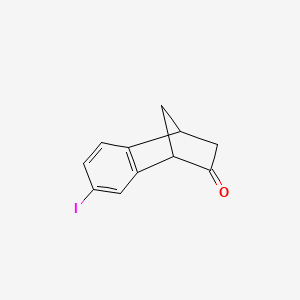
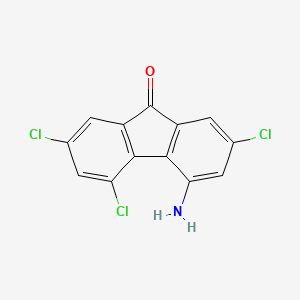
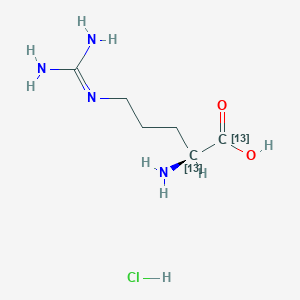
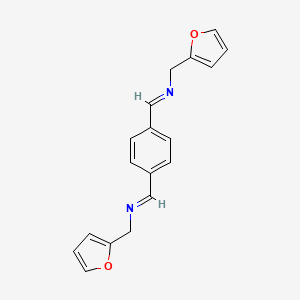
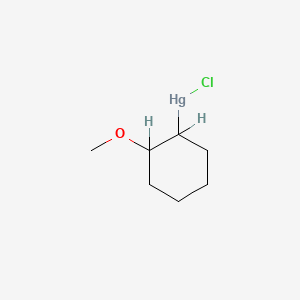
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
